Intramolecular Wittig Reaction Outcome: Target Compound vs. Propyl Analog
When treated with NaOEt in ethanol, (3-(2-formylphenoxy)-2-hydroxypropyl)triphenylphosphonium bromide (54) affords 2-(allyloxy)benzaldehyde (55) in 40% yield, with only 5% of the expected 1-benzoxepin. Under identical conditions, 3-(2-formylphenoxy)propyltriphenylphosphonium bromide (56) gives 2-methyl-3-chromene (58) in 87% yield and 2,3-dihydro-1-benzoxepin (57) in only 8% [1]. The change of a single hydroxyl group in the linker completely redirects the reaction pathway.
| Evidence Dimension | Product distribution under basic intramolecular Wittig conditions |
|---|---|
| Target Compound Data | 1-Benzoxepin: 5%; 2-(Allyloxy)benzaldehyde: 40% |
| Comparator Or Baseline | 3-(2-Formylphenoxy)propyltriphenylphosphonium bromide: 2,3-Dihydro-1-benzoxepin 8%; 2-Methyl-3-chromene 87% |
| Quantified Difference | Major product identity completely diverges (allyloxybenzaldehyde vs. chromene); benzoxepin yield 5% vs. 8% |
| Conditions | NaOEt, ethanol, reflux |
Why This Matters
For procurement decisions in heterocyclic synthesis, this evidence proves that the 2-hydroxypropyl linker is non-interchangeable with the propyl linker, as it dictates product identity—not just efficiency—making the target compound essential for accessing 2-(allyloxy)benzaldehyde scaffolds.
- [1] von Angerer, S. Science of Synthesis, (2004) 17, 662. DOI: 10.1055/sos-SD-017-00991. View Source
